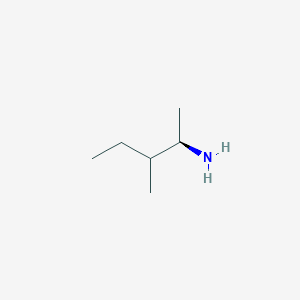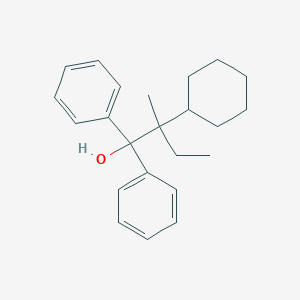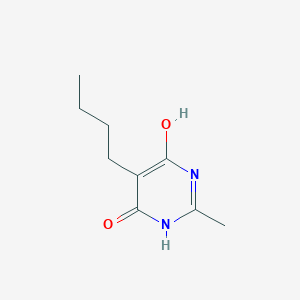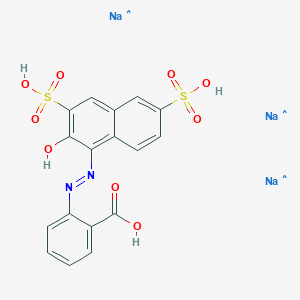
1,2-Dimethyl-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,2-Diméthyl-butylamine est un composé organique appartenant à la classe des amines. C'est un dérivé de la butylamine, où deux groupes méthyles sont attachés à la chaîne butyle. Ce composé est connu pour ses applications dans diverses réactions chimiques et procédés industriels en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La 1,2-Diméthyl-butylamine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction de la butylamine avec des agents méthylants dans des conditions contrôlées. Par exemple, la réaction de la butylamine avec l'iodure de méthyle en présence d'une base comme l'hydroxyde de sodium peut produire de la 1,2-Diméthyl-butylamine.
Méthodes de production industrielle
Dans les milieux industriels, la production de 1,2-Diméthyl-butylamine implique souvent l'hydrogénation catalytique de nitriles ou l'amination réductrice de cétones. Ces méthodes sont préférées en raison de leur efficacité et de leur capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
La 1,2-Diméthyl-butylamine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les amides ou les nitriles correspondants.
Réduction : Elle peut être réduite pour former des amines primaires.
Substitution : Elle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Produit des amides ou des nitriles.
Réduction : Produit des amines primaires.
Substitution : Produit des dérivés halogénés.
4. Applications de la recherche scientifique
La 1,2-Diméthyl-butylamine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Elle est étudiée pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Elle est explorée pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de produits pharmaceutiques.
Industrie : Elle est utilisée dans la production de produits agrochimiques, de colorants et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 1,2-Diméthyl-butylamine implique son interaction avec diverses cibles moléculaires. Elle peut agir comme un nucléophile dans les réactions chimiques, attaquant les centres électrophile dans d'autres molécules. Cette interaction peut conduire à la formation de nouvelles liaisons chimiques et à la production de divers dérivés.
Applications De Recherche Scientifique
1,2-Dimethyl-butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-butylamine involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the production of various derivatives.
Comparaison Avec Des Composés Similaires
Composés similaires
Butylamine : Une amine primaire avec une structure similaire mais sans les groupes méthyles.
Diméthylamine : Une amine secondaire avec deux groupes méthyles attachés à l'atome d'azote.
Isobutylamine : Un isomère de la butylamine avec un arrangement différent des atomes de carbone.
Unicité
La 1,2-Diméthyl-butylamine est unique en raison de la présence de deux groupes méthyles sur la chaîne butyle, ce qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses analogues. Cette différence structurelle la rend précieuse dans des applications chimiques et industrielles spécifiques.
Propriétés
Formule moléculaire |
C6H15N |
|---|---|
Poids moléculaire |
101.19 g/mol |
Nom IUPAC |
(2R)-3-methylpentan-2-amine |
InChI |
InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3/t5?,6-/m1/s1 |
Clé InChI |
ZFAGOADKDXXTSV-PRJDIBJQSA-N |
SMILES isomérique |
CCC(C)[C@@H](C)N |
SMILES canonique |
CCC(C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965205.png)


![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)
![3-(3-ethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965223.png)

![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965277.png)
![1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965281.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)
